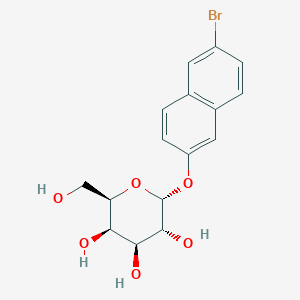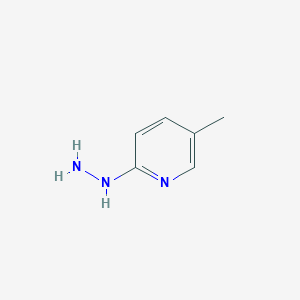
Genistein-2',3',5',6'-d4
概述
描述
Genistein-d4 是一种氘标记的染料木素衍生物,染料木素是一种存在于大豆中的异黄酮类植物雌激素。 它主要用作内标,用于在各种分析应用中定量染料木素,如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) . 染料木素本身以其激酶抑制、抗癌、保肝和抗病毒特性而闻名 .
科学研究应用
Genistein-d4 在科学研究中具有广泛的应用,包括:
化学: 用作分析化学中定量染料木素的内标。
生物学: 研究其对各种生物过程的影响,包括细胞信号传导和细胞凋亡。
医学: 研究其在癌症治疗、肝脏保护和抗病毒活性方面的潜在治疗作用。
工业: 用于开发药物和保健品
作用机制
Genistein-d4 通过几种分子机制发挥作用:
激酶抑制: 抑制酪氨酸激酶,如 EGFR、pp50 v-Src 和 pp110 gag-fes,导致磷酸化和信号传导减少。
细胞凋亡诱导: 通过调节细胞周期和凋亡途径,促进癌细胞凋亡。
抗炎作用: 通过减少促炎细胞因子的分泌来减少炎症
生化分析
Biochemical Properties
Genistein-2’,3’,5’,6’-d4 exhibits specific inhibitory activity against tyrosine kinases, including the autophosphorylation of the epidermal growth factor receptor kinase . It inhibits other protein kinases through competitive inhibition of ATP . It also inhibits tyrosine protein kinase and DNA topoisomerase .
Cellular Effects
Genistein-2’,3’,5’,6’-d4 has been shown to inhibit proliferation and induce apoptosis in a variety of cancer cells . It reduces tumor invasion and angiogenesis in certain cancer models . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Genistein-2’,3’,5’,6’-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including specific inhibitory activity against tyrosine kinases .
Dosage Effects in Animal Models
The effects of Genistein-2’,3’,5’,6’-d4 vary with different dosages in animal models . It has been shown to reduce tumor invasion and angiogenesis in certain cancer models when administered at specific doses
准备方法
合成路线和反应条件
Genistein-d4 是通过将氘原子掺入染料木素分子中合成的。该过程涉及染料木素结构中特定氢原子的选择性氘化。 这可以通过各种化学反应来实现,包括使用氘气或氘化溶剂的催化加氢 .
工业生产方法
Genistein-d4 的工业生产通常涉及使用氘化试剂和催化剂的大规模合成。该过程经过优化,以确保最终产品的高产率和纯度。 然后,使用重结晶或色谱等技术纯化合成的化合物,以达到所需的氘化水平和纯度 .
化学反应分析
反应类型
Genistein-d4 会发生与染料木素类似的化学反应,包括:
氧化: Genistein-d4 可以被氧化形成各种氧化产物。
还原: 还原反应可以将 Genistein-d4 转化为其还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应.
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,Genistein-d4 的氧化可以产生醌,而还原可以产生二氢染料木素 .
相似化合物的比较
Genistein-d4 由于其氘标记而独一无二,这增强了其稳定性,并允许在分析应用中进行精确的定量。类似的化合物包括:
染料木素: 具有类似生物活性的非氘化形式。
属性
IUPAC Name |
5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473830 | |
| Record name | Genistein-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187960-08-3 | |
| Record name | Genistein-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)








![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)




